Cypmpo
Overview
Description
CYPMPO, a cyclic DEPMPO-type nitrone, is evaluated for its spin-trapping capabilities toward hydroxyl and superoxide radicals . It has been found to have antioxidant and anti-tumor activity .
Synthesis Analysis
The synthesis of CYPMPO has been described in the literature . It is a cyclic DEPMPO-type nitrone . More detailed information about its synthesis can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of CYPMPO is C10H18NO4P . Its molecular weight is 247.23 . The SMILES notation for CYPMPO is CC1(P2(OCC(C)(C)CO2)=O)N+=CCC1
.
Chemical Reactions Analysis
CYPMPO is a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, and the superoxide adduct of CYPMPO is more stable than that of DMPO .
Physical And Chemical Properties Analysis
CYPMPO is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol . Its λmax is 240 nm .
Scientific Research Applications
Spin Trapping Rate Constants of New CYPMPO-type Spin Traps :
- CYPMPO is a phosphorus-containing spin trap useful in aqueous media.
- The study evaluated free radical trapping rate constants of two newly synthesized CYPMPO-type spin traps (DBCYP and PhCYP), showing comparable rates to CYPMPO, indicating potential usefulness in both aqueous and non-aqueous media (Sueishi et al., 2015).
Radical Scavenging Activities of Plant Food :
- CYPMPO demonstrated capability in trapping alkyl-oxy and superoxide radicals in plant extracts, highlighting its use in understanding the antioxidant properties of foods (Ukai et al., 2009).
Practical Advantages of CYPMPO :
- CYPMPO is colorless, crystalline, and freely soluble in water. It showed potential in spin-trapping superoxide and hydroxyl radicals in chemical and biological systems, with a notable shelf-life and stability, advantageous for practical use (Kamibayashi et al., 2006).
Gauche-type Radical Trapper G-CYPMPO :
- G-CYPMPO, a novel gauche-type spin trap, showed promise in trapping reactive oxygen species with estimated half-lives for its adducts, suggesting its potential in studying radical-mediated processes (Oka et al., 2011).
Superoxide Detection Abilities in Living Cells :
- Comparing superoxide detection abilities of various spin traps including CYPMPO, the study found CYPMPO to have lower cytotoxicity and longer lifetime of its superoxide adduct, making it better for measurements in living cell systems (Saito et al., 2009).
properties
IUPAC Name |
5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIWEPJAIOTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cypmpo | |
CAS RN |
934182-09-9 | |
Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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